4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an acid catalyst.
Attachment of the Imidazole Ring to the Benzamide Group: The imidazole ring is then attached to the benzamide group through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in specific cellular responses .
Comparison with Similar Compounds
4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like 4-(imidazol-1-yl)indole and imidazo[1,2-a]pyridines share similar structural features and biological activities.
Benzamide Derivatives: Compounds like N-(4-methoxyphenyl)benzamide and N-(1-phenylethyl)benzamide have similar chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(17-7-9-19(25-2)10-8-17)22-20(24)18-5-3-16(4-6-18)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJTEVAMCLGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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